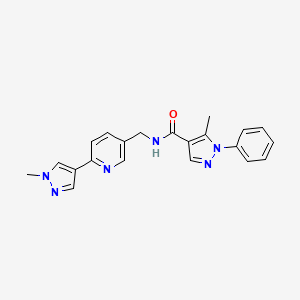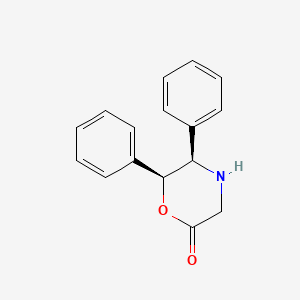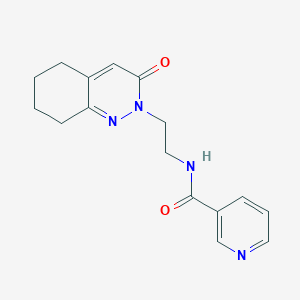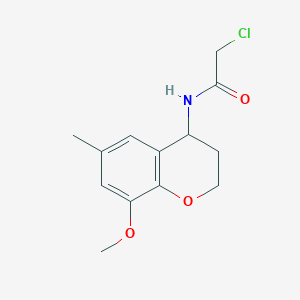![molecular formula C12H10ClNO4S2 B2928413 Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 941936-00-1](/img/structure/B2928413.png)
Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” is a complex organic compound that contains several functional groups, including a thiophene ring, a sulfonyl group, an amino group, and a carboxylate ester . These functional groups suggest that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. For instance, the amino group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and disrupt cancer cell proliferation. Research has shown that molecules with the thiophene ring system exhibit pharmacological properties such as anticancer effects .
Anti-Inflammatory Applications
The anti-inflammatory potential of thiophene derivatives is significant in the development of new therapeutic agents. Compounds like suprofen, which has a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs .
Antimicrobial Activity
Thiophene derivatives have been reported to possess antimicrobial properties, making them valuable in the search for new antibiotics. Their ability to inhibit the growth of various bacteria and fungi is crucial in an era of increasing antibiotic resistance .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs), due to their excellent electronic properties .
Pharmaceutical Intermediates
Methyl 3-aminothiophene-2-carboxylate, a related compound, is used in the synthesis of various pharmaceutical products. These include antihypertensives, antitumors, anti-HIV-1 integrase, and antithrombotic activity drugs, showcasing the versatility of thiophene derivatives as intermediates .
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Their application in protecting metals from corrosion is vital for extending the lifespan of industrial machinery and infrastructure .
Enzyme Inhibition
Thiophene derivatives have been explored for their role in enzyme inhibition, which is crucial for the development of drugs targeting specific metabolic pathways. They have been used to inhibit kinases, which are enzymes that play a significant role in the signaling pathways of cells .
Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives are used as voltage-gated sodium channel blockers. For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe, demonstrating the therapeutic importance of these compounds in anesthetic applications .
Safety And Hazards
Future Directions
Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry . Future research could explore the properties of “Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” in more detail, including its synthesis, reactivity, and potential uses.
properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIYQHJEHESCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)
![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)


![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)


![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)
